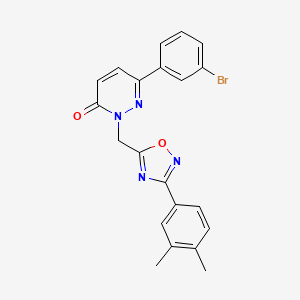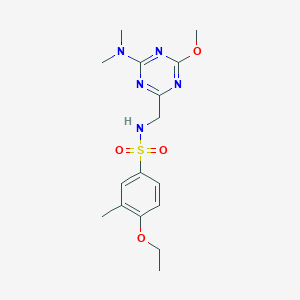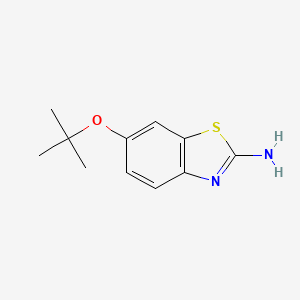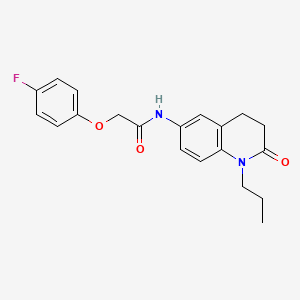
6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one” is a chemical compound with a linear formula of C24H18BrClO4 . It has a molecular weight of 485.766 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran moiety, a chlorobenzyl group, and a ketone functional group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 485.766 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data .Applications De Recherche Scientifique
Phenolic Compound Interaction and Lipid Oxidation
A study explored the reaction between 4-oxo-2-alkenals and phenolic compounds, leading to the production of benzofuran-6-ols among other adducts. These reactions are critical for understanding the removal of lipid oxidation products in foods, suggesting potential applications in food preservation and the study of natural antioxidants (Hidalgo et al., 2018).
Structural Analysis and Molecular Interactions
Research on various benzofuran derivatives, including those similar in structure to 6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one, has provided insights into their molecular configurations and potential interactions. These studies have implications for designing compounds with specific physical and chemical properties, useful in material science and as intermediates in organic synthesis. For instance, the analysis of 3-(4-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran and similar molecules offers valuable information on their crystal structures and intermolecular interactions, which could inform the synthesis of new materials or drugs (Choi et al., 2010).
Antioxidant Mechanisms and Potential Applications
A detailed examination of benzofuranone derivatives, including their thermodynamic properties and antioxidant mechanisms, suggests their utility as potent antioxidants. These compounds, through their ability to donate hydrogen atoms, could serve as models for designing new antioxidants with applications in food preservation, cosmetics, and pharmacology to mitigate oxidative stress (Zhu et al., 2011).
Electrochemical Synthesis and Chemical Reactivity
The electrochemical behavior of benzofuran derivatives has been investigated, demonstrating their potential in electrochemical synthesis processes. This research is pivotal for developing green chemistry approaches and understanding the electrochemical properties of benzofuran compounds, which could lead to innovative methods for synthesizing complex organic molecules (Moghaddam et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-13-14(17)9-19-15(13)7-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGAOOOLMIHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)
![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)


